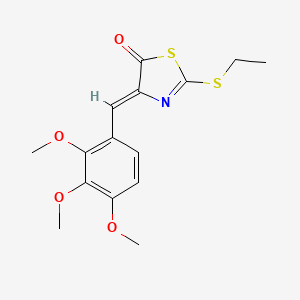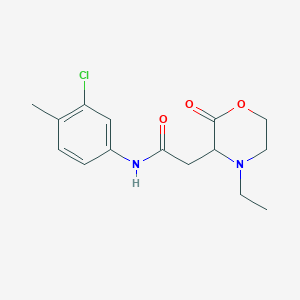![molecular formula C29H38N4O4S2 B4879720 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] CAS No. 303059-36-1](/img/structure/B4879720.png)
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine], also known as FDP, is a compound that has gained attention in scientific research due to its potential applications in various fields. FDP is a symmetrical disulfonate that has two piperazine rings attached to a fluorene backbone. In
Mechanism of Action
The mechanism of action of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complexation can lead to changes in the electronic properties of the fluorene backbone, which can affect its charge transport properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]. However, it has been found to be non-toxic to cells in vitro, indicating that it has potential for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] is its excellent charge transport properties, which make it a promising candidate for use in organic electronics. However, its low solubility in common organic solvents can make it difficult to work with in the laboratory. Additionally, its synthesis method can be challenging, and the yield is typically low.
Future Directions
There are several potential future directions for research on 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]. One area of interest is in the development of new synthesis methods that can improve the yield and scalability of the reaction. Another area of interest is in the exploration of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]'s potential applications in biomedical research, such as drug delivery and imaging. Finally, further research is needed to fully understand the mechanism of action of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] and how it can be optimized for specific applications.
Synthesis Methods
The synthesis of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] involves the reaction of fluorene-2,7-dibromide with 4-(2-methyl-2-propen-1-yl)piperazine in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to obtain 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]. The yield of this reaction is typically around 60%.
Scientific Research Applications
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] has been shown to have excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells.
Another area of application is in the field of catalysis. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] has been found to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. This reaction is environmentally friendly and has the potential to replace traditional methods of carbonate synthesis, which are often energy-intensive and produce harmful byproducts.
properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-[[7-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O4S2/c1-22(2)20-30-9-13-32(14-10-30)38(34,35)26-5-7-28-24(18-26)17-25-19-27(6-8-29(25)28)39(36,37)33-15-11-31(12-16-33)21-23(3)4/h5-8,18-19H,1,3,9-17,20-21H2,2,4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVTRUTMZAIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene | |
CAS RN |
303059-36-1 |
Source


|
| Record name | 1-(2-METHYL-2-PROPENYL)-4-[(7-{[4-(2-METHYL-2-PROPENYL)-1-PIPERAZINYL]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate](/img/structure/B4879647.png)


![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4879684.png)
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4879690.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4879710.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879734.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4879742.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4879749.png)